![molecular formula C12H15NS B1359105 Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- CAS No. 7605-24-5](/img/structure/B1359105.png)

Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-

Vue d'ensemble

Description

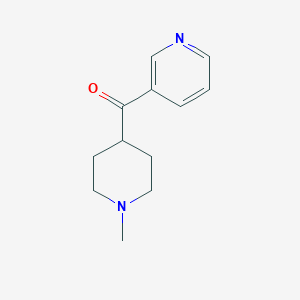

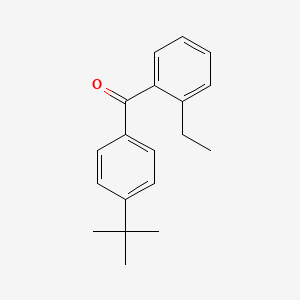

“Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-” is a chemical compound with the molecular formula C12H15NS and a molecular weight of 205.32 . It is used in the synthesis of various compounds.

Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the future, acetonitrile could be used to synthesize new pharmaceuticals and dyes, as well as to develop new methods for separating and purifying compounds.Molecular Structure Analysis

The molecular structure of “Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-” consists of a carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

Acetonitrile is commonly used in organic synthesis due to its ability to act as a building block in conversion reactions . Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Polyfunctionally Substituted Heterocycles : 4-Phenyl-3-oxobutanenitrile, synthesized via the reaction of ethyl phenylacetate with acetonitrile, is used as a starting material for synthesizing a variety of polyfunctionally substituted heterocycles (Khalik, 1997).

- Electrochemical Studies : Acetonitrile's influence on the voltammetric study of a quinones family containing α-hydroxy group and their methylated derivatives shows linear Hammett–Zuman type variations, indicating its role in electron transfer and chemically coupled reactions (Bautista-Martínez et al., 2003).

Applications in Medicine and Biology

- Anticancer Activity : Derivatives of acetonitrile, specifically 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have been explored for their in vitro antitumor activity. One derivative showed notable activity against the melanoma MALME-3 M cell line, indicating potential applications in cancer treatment (Sa̧czewski et al., 2006).

Chemiluminescence and Photochromic Properties

- Chemiluminescence Studies : The thiophenyl ester of indole‐3‐acetic acid and indole‐3‐acetonitrile produce chemiluminescence in specific conditions, indicating potential for scientific investigations in photochemistry (Durán et al., 1976).

- Photochromic and Fluorescence Properties : Certain acetonitrile derivatives exhibit reversible photochromism and fluorescence intensity changes in acetonitrile solution upon UV irradiation, useful for research in materials science and optical applications (Fu et al., 2016).

Electrochemistry and Catalysis

- Anodic Oxidation : Aromatic thioethers substituted with acetonitrile can be mono- and difluorinated by electro-oxidation, highlighting its application in electrochemical reactions and synthetic chemistry (Baroux et al., 1997).

- Catalysis in Organic Synthesis : Acetonitrile is instrumental in the mono-methylation of phenylacetonitrile, a reaction significant for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NS/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZYSUTZMCCOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614902 | |

| Record name | [(4-tert-Butylphenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- | |

CAS RN |

7605-24-5 | |

| Record name | [(4-tert-Butylphenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)